![molecular formula C18H23N3O3S B4532787 {[3-({[2-(dimethylamino)-2-(3-methyl-2-thienyl)ethyl]amino}carbonyl)phenyl]amino}acetic acid](/img/structure/B4532787.png)
{[3-({[2-(dimethylamino)-2-(3-methyl-2-thienyl)ethyl]amino}carbonyl)phenyl]amino}acetic acid
Description
Synthesis Analysis
The synthesis of complex molecules related to the specified compound often involves multi-step processes, including the preparation of key intermediates and the use of reagents for the formation of heterocyclic systems. For instance, the synthesis of methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its use in the preparation of various heterocyclic compounds demonstrates the intricate methods required to construct such molecules (Selič, Grdadolnik, & Stanovnik, 1997).
Molecular Structure Analysis
The molecular structure of compounds similar to the specified one often features complex arrangements, including multiple functional groups and heterocyclic components. The structural characterization of these molecules, including crystal and molecular structures, is essential for understanding their properties and potential applications. For example, the structural analysis of triorganotin(IV) complexes provides insights into their polymeric configurations and the coordination behavior of related molecules (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).
Chemical Reactions and Properties
Chemical reactions involving compounds with similar structures can lead to the formation of diverse heterocyclic systems, showcasing their reactivity and the potential for creating novel compounds. For instance, the reaction of ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate with various nucleophiles demonstrates the versatility of these compounds in synthesizing heteroaryl substituted derivatives (Soršak, Sinur, Golič, & Stanovnik, 1995).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystal structures, are crucial for their application in different scientific domains. Investigations into these properties help in tailoring the compounds for specific uses, as seen in the study of amino-substituted 2-[2'-(dimethylamino)ethyl]-1,2-dihydro-3H- dibenz[de,h]isoquinoline-1,3-diones, where the impact on antitumor activity was correlated with structural properties (Sami, Dorr, Sólyom, Alberts, & Remers, 1995).
properties
IUPAC Name |
2-[3-[[2-(dimethylamino)-2-(3-methylthiophen-2-yl)ethyl]carbamoyl]anilino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-12-7-8-25-17(12)15(21(2)3)10-20-18(24)13-5-4-6-14(9-13)19-11-16(22)23/h4-9,15,19H,10-11H2,1-3H3,(H,20,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTOFPKBNFLASG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C2=CC(=CC=C2)NCC(=O)O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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